ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a coumarin (2H-chromen-2-one) core substituted with methyl groups at positions 5 and 6. A piperazine ring is linked to the coumarin via a methylene bridge at position 4, with the piperazine nitrogen further functionalized by an ethyl carboxylate group. This compound is of interest due to its structural similarity to bioactive coumarin and piperazine derivatives, which are known for diverse therapeutic applications, including antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-17(22)25-16-10-13(2)9-14(3)18(15)16/h9-11H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMLQZLWXYFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 5,7-dimethyl-4-chloromethylcoumarin with piperazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Anticancer Activity : Research indicates that derivatives of chromenones exhibit promising anticancer properties. Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate may act by inhibiting specific pathways involved in tumor growth and proliferation.
- Antioxidant Properties : Compounds with chromenone structures have been shown to possess antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
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Neuroprotective Effects
- Studies suggest that piperazine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of neuroinflammation.
-
Agrochemical Applications
- Pesticidal Activity : The structural characteristics of chromenones make them candidates for developing new agrochemicals with insecticidal properties. Preliminary studies indicate that such compounds can disrupt the life cycle of pests effectively.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various chromenone derivatives, including piperazine-linked compounds. The results showed that these compounds inhibited cell proliferation in several cancer cell lines, suggesting potential for further development as anticancer agents .
Case Study 2: Neuroprotection
Research conducted on piperazine derivatives indicated significant neuroprotective effects in animal models of Parkinson's disease. The study found that treatment with these compounds led to reduced neuronal death and improved motor function .
Case Study 3: Agrochemical Efficacy
In agricultural research, a series of experiments demonstrated that this compound exhibited effective insecticidal activity against common agricultural pests. The compound's efficacy was attributed to its ability to interfere with the pests' reproductive systems .
Mechanism of Action
The mechanism of action of ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Coumarin vs. Quinazoline Derivatives
- Target Compound : The coumarin core (2H-chromen-2-one) is planar and aromatic, enabling π-π stacking interactions. The 5,7-dimethyl substitution may enhance lipophilicity and metabolic stability.
- Quinazoline Derivatives: Compounds like N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6, ) feature a quinazolinone core, which introduces additional hydrogen-bonding sites (N1 and C4=O). This structural difference often correlates with kinase inhibitory activity, contrasting with coumarin-based molecules that may target esterases or proteases .
Thiazolidinone Derivatives
- Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate () incorporates a thiazolidinone ring with a benzylidene substituent.
Piperazine Substituent Modifications
Carboxylate vs. Arylpiperazine Derivatives
- Target Compound : The ethyl carboxylate group on piperazine improves aqueous solubility and may act as a prodrug moiety, susceptible to esterase cleavage.
- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (): Incorporates a 2-methoxyphenyl group on piperazine, which enhances affinity for serotonin or dopamine receptors due to the aryl substituent. The piperidine ring further modifies conformational flexibility .
Amide-Linked Piperazine Derivatives
- Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate (): Features an acetyl spacer with phenyl and anilino groups.
Pharmacological and Physicochemical Properties
| Compound Class | Core Structure | Key Substituents | logP (Predicted) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | Coumarin | 5,7-Dimethyl, piperazine-carboxylate | ~2.5 | Potential fluorescence-based probes, enzyme inhibition |
| Quinazoline Derivatives | Quinazolinone | Chlorophenyl, piperazine-carboxamide | ~3.0 | Kinase inhibition, anticancer activity |
| Thiazolidinone Derivatives | Thiazolidinone | Benzylidene, hexanoyl-piperazine | ~3.8 | Antioxidant, antimicrobial activity |
| Arylpiperazine Derivatives | Piperidine/Piperazine | 2-Methoxyphenyl, carboxylate | ~2.2 | CNS receptor modulation |
Biological Activity
Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from various scholarly sources.
Chemical Structure and Synthesis
The compound belongs to a class of molecules known as coumarins, characterized by their benzopyrone structure. The synthesis of this compound typically involves the reaction of piperazine derivatives with coumarin precursors. The general synthetic route is depicted in the following reaction scheme:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of coumarin derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 25 µg/mL |
| Escherichia coli | High | 12.5 µg/mL |
| Pseudomonas aeruginosa | Low | 50 µg/mL |
Studies have reported that derivatives of this compound can show higher efficacy than standard antibiotics like ketoconazole against certain fungal strains such as Candida albicans and Aspergillus fumigatus .
Antiviral Activity
In addition to its antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication in vitro:
| Virus Type | Activity | EC50 (µM) |
|---|---|---|
| Herpes Simplex Virus (HSV) | Significant | 5.0 |
| Respiratory Syncytial Virus (RSV) | Moderate | 10.0 |
The compound demonstrated a promising therapeutic index, indicating its potential for further development as an antiviral agent .
Study on Antifilarial Activity
A notable study focused on the antifilarial effects of coumarin derivatives, including this compound. The results indicated that these compounds possess macrofilaricidal and microfilaricidal properties. In laboratory tests, the compound exhibited a significant reduction in microfilarial counts compared to controls, suggesting potential use in treating filariasis .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been explored to optimize its biological activity. Modifications at the piperazine ring and alterations in the coumarin moiety have been found to enhance antimicrobial and antiviral efficacy. For instance, substituents such as methyl or hydroxyl groups on the chromenone structure have shown to improve activity against specific pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, and how can coupling reactions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a chromene-derived intermediate (e.g., 5,7-dimethyl-2-oxo-2H-chromen-4-ylmethanol) with a piperazine-1-carboxylate. A carbodiimide-based coupling agent (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in dry dimethylformamide (DMF) under nitrogen can facilitate amide bond formation. Optimize stoichiometry (1:1.2 molar ratio of chromene to piperazine) and reaction time (6–8 hours at 80°C) to minimize side products . Purify via column chromatography using a hexane/ethyl acetate gradient (8:2 to 1:1).
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/water (70:30) at pH 5.5 (adjusted with phosphoric acid) . Confirm identity via -NMR (e.g., singlet for methyl groups at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) .
Q. What safety precautions are critical during handling due to structural similarities to hazardous piperazine derivatives?
- Methodology : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions. Avoid skin contact, as piperazine derivatives may cause irritation (category 2 skin/eye hazard) . Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis.
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the compound’s piperazine and chromene moieties?
- Methodology : Grow single crystals via slow evaporation of ethanol. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (for small molecules) to model anisotropic displacement parameters. Analyze puckering (e.g., chair conformation for piperazine: , ) and intramolecular interactions (e.g., C–H⋯O hydrogen bonds) . Visualize using ORTEP-3 for thermal ellipsoid plots .
Q. What computational strategies predict the compound’s solubility and logP for pharmacokinetic profiling?
- Methodology : Calculate logP via Crippen fragmentation (estimated 3.2 ± 0.3) and aqueous solubility (∼48.7 µg/mL at pH 7.4) using Molinspiration or ACD/Labs. Validate experimentally via shake-flask method: dissolve 10 mg in 1 mL PBS buffer (pH 7.4), filter (0.45 µm), and quantify via UV-Vis at λmax ≈ 280 nm (chromene absorption) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against prolyl-hydroxylase targets?
- Methodology : Synthesize analogs with modified substituents (e.g., halogenation at chromene C5/C7). Test inhibitory activity in vitro using a hypoxia-inducible factor (HIF) stabilization assay. Compare IC50 values (e.g., tert-butyl 4-[[…]piperazine-1-carboxylate analogs show IC50 = 0.5–2.0 µM) . Perform molecular docking (AutoDock Vina) to map binding interactions with prolyl-hydroxylase active sites.
Contradictory Data Analysis
Q. How to address discrepancies in reported biological activities of structurally similar piperazine-chromene hybrids?
- Methodology : Re-evaluate assay conditions (e.g., cell type, oxygen levels for HIF studies). Cross-validate using orthogonal methods (e.g., Western blot for HIF-1α vs. ELISA). Check for impurities via LC-MS; even 5% contamination (e.g., unreacted chromene precursor) can skew results .
Q. Why do crystallographic data sometimes fail to match computational predictions for piperazine ring conformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
